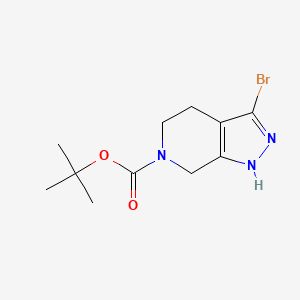

ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

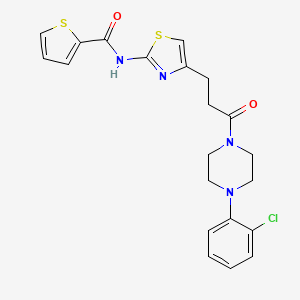

The compound ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate is a structurally complex molecule that likely exhibits a range of physicochemical properties and biological activities. While the specific compound is not directly studied in the provided papers, related compounds with sulfonylamino groups and substituted benzene rings have been synthesized and analyzed, suggesting potential similarities in behavior and application.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with cyclization processes and the formation of intermediate products such as thioamides or imidazole derivatives. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Similarly, the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate is achieved through a one-pot nitro reductive cyclization method . These methods may provide insights into the synthesis of the compound , which likely involves the formation of a benzofuran core and subsequent functionalization with a sulfonyl group and an ethyl ester.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, ^1H NMR, and MS spectra . Single crystal X-ray studies have revealed crystallization systems and intermolecular interactions, such as hydrogen bonds, which are crucial for the stability and properties of the molecules . These analytical methods would be applicable to determine the molecular structure of ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate, providing insights into its three-dimensional conformation and potential reactive sites.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. For example, the presence of a sulfonylamino group can facilitate complex formation with metal ions, as seen in the complexation behavior of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates with Cu(II), Co(II), and Ni(II) . These interactions could be indicative of the potential reactivity of the compound , particularly in forming complexes with metals or engaging in other chemical reactions due to the presence of the sulfonyl group and the benzamido moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties such as acid-base behavior, solubility, and chemical stability are crucial for understanding the compound's behavior in different environments. The related compounds studied exhibit specific solubility products when forming metal complexes , and their solubility and stability can be influenced by the nature of the substituents on the aromatic rings. These properties would need to be characterized for ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate to fully understand its potential applications and behavior in biological systems or as part of chemical syntheses.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate is a compound involved in the synthesis and characterization of various chemical entities. Its role is pivotal in developing novel compounds with potential therapeutic applications. For example, research on the synthesis and crystal structures of related chemical entities highlights the importance of strong hydrogen bonds in crystal packing, illustrating the compound's role in studying molecular interactions and structural chemistry (Yeong et al., 2018).

Pharmacological Potential

Compounds related to ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate exhibit significant pharmacological potential. For instance, research on sulfonamide-amide derivatives has demonstrated significant in vitro antibacterial and antifungal activities, indicating the compound's relevance in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013). Similarly, studies on thromboxane receptor antagonists have leveraged related chemical structures to explore novel treatments for conditions such as acute myocardial infarction, showcasing the therapeutic avenues that such compounds can open (C. W. and Mason, 1998).

Chemical Synthesis Techniques

The compound also plays a role in advancing chemical synthesis techniques. For instance, research into the convenient synthesis of 2-substituted thiazole-5-carboxylates leverages related chemical structures to enhance the efficiency and yield of chemical synthesis processes, contributing to the broader field of organic synthesis (Fong et al., 2004).

Biological Activity and Drug Development

Moreover, the compound is central to investigations into biological activity and drug development. Studies on novel insecticides and antineoplastic agents utilize related chemical structures to explore new pathways for treating diseases and pests, indicating the compound's utility in biologically active compound development (Tohnishi et al., 2005), (Ram et al., 1992).

Eigenschaften

IUPAC Name |

ethyl 5-[benzoyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO6S/c1-4-33-26(30)24-17(3)34-22-12-11-20(15-21(22)24)28(25(29)18-8-6-5-7-9-18)35(31,32)23-13-10-19(27)14-16(23)2/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYJRNNCDPLCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

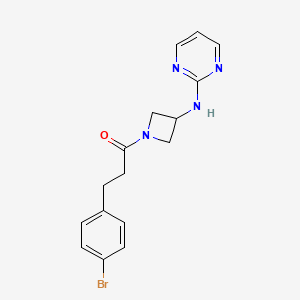

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)

![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)

![6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518922.png)

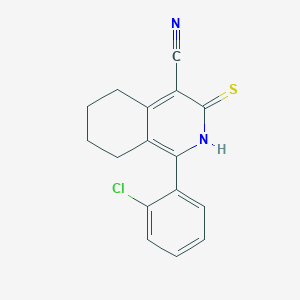

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)